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Abstract
3-Hydroxy-5-nitrobenzaldehyde (C₇H₅NO₄, CAS No: 193693-95-7) is a key aromatic

aldehyde derivative whose utility in synthetic chemistry and drug discovery necessitates a

comprehensive understanding of its structural and electronic properties.[1][2] This in-depth

technical guide provides a detailed analysis of the spectroscopic data for 3-Hydroxy-5-
nitrobenzaldehyde, offering insights into its molecular structure and functional group

characteristics. While direct experimental spectra for this specific isomer are not widely

available in public databases, this guide leverages established spectroscopic principles and

comparative data from closely related isomers to present a robust, predictive analysis. This

document serves as a vital resource for researchers, offering detailed experimental protocols

and interpretative guidance for Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C

NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Molecular Landscape of 3-
Hydroxy-5-nitrobenzaldehyde
3-Hydroxy-5-nitrobenzaldehyde is a substituted aromatic compound featuring a benzene ring

functionalized with a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 5, and

an aldehyde (-CHO) group at position 1. This unique arrangement of electron-withdrawing
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(nitro and aldehyde) and electron-donating (hydroxyl) groups dictates its chemical reactivity

and provides a distinct spectroscopic signature. Understanding this signature is paramount for

confirming its identity, assessing its purity, and predicting its behavior in chemical reactions,

which is of particular importance in the synthesis of novel pharmaceutical compounds.

This guide provides a foundational understanding of the expected spectroscopic data for 3-
Hydroxy-5-nitrobenzaldehyde, enabling researchers to effectively characterize this molecule

in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Proton and Carbon Framework
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms

within a molecule. For 3-Hydroxy-5-nitrobenzaldehyde, ¹H and ¹³C NMR will provide definitive

information about the aromatic protons and the carbon skeleton.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the

three aromatic protons. The chemical shifts are influenced by the electronic effects of the

substituents. The strongly electron-withdrawing nitro and aldehyde groups will deshield the

aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde (-CHO) ~9.9 - 10.1 Singlet (s) -

H-2 ~8.2 - 8.4 Doublet (d) ~2-3

H-4 ~7.8 - 8.0
Doublet of doublets

(dd)
~2-3, ~1-2

H-6 ~8.5 - 8.7 Doublet (d) ~1-2

Hydroxyl (-OH) ~10.5 - 11.5 Singlet (s), broad -
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Rationale behind Predictions: The predictions are based on the analysis of related compounds

such as 3-nitrobenzaldehyde and other substituted nitrobenzaldehydes.[3] The deshielding

effect of the nitro and aldehyde groups is expected to place the aromatic protons in the

observed ranges. The coupling constants are typical for meta and para relationships in a

benzene ring.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the

molecule. The carbonyl carbon of the aldehyde will be significantly downfield, while the

aromatic carbons will appear in a predictable pattern based on substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (ppm)

C=O (Aldehyde) ~190 - 193

C-1 ~138 - 140

C-2 ~125 - 127

C-3 ~158 - 160

C-4 ~120 - 122

C-5 ~148 - 150

C-6 ~130 - 132

Rationale behind Predictions: The chemical shifts are estimated based on additive rules for

substituted benzenes and comparison with data for compounds like 3-hydroxy-4-

nitrobenzaldehyde.[4][5] The carbons directly attached to the electron-withdrawing groups (C-1,

C-3, C-5) are expected to be shifted further downfield.

Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for

accurate structural elucidation.
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Workflow for NMR Sample Preparation and Analysis

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Transfer to NMR tube

Place tube in NMR spectrometer Tune and shim the instrument Acquire 1H spectrum Acquire 13C spectrum

Fourier transform Phase and baseline correction Reference spectrum (TMS or residual solvent peak) Integrate 1H peaks and pick 13C peaks

cluster_prep cluster_acq cluster_proc

Click to download full resolution via product page

Caption: A generalized workflow for NMR analysis.

Sample Preparation: Dissolve approximately 10-20 mg of 3-Hydroxy-5-nitrobenzaldehyde
in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆

is often preferred for its ability to dissolve a wide range of organic compounds and for

observing exchangeable protons like the hydroxyl proton.

Instrument Setup: Place the NMR tube into the spectrometer. Ensure the instrument is

properly tuned and the magnetic field is shimmed for optimal resolution.[6]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of

¹³C, a greater number of scans will be required.
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Data Processing: Process the raw data by applying a Fourier transform, followed by phase

and baseline corrections. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).[6]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful technique for identifying the various functional groups present in

a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (phenolic) 3200 - 3500 Broad, Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aldehyde) 2720 - 2820 Weak, often two bands

C=O Stretch (aldehyde) 1680 - 1700 Strong

N=O Stretch (asymmetric) 1510 - 1550 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong

N=O Stretch (symmetric) 1340 - 1370 Strong

C-O Stretch (phenolic) 1200 - 1260 Medium

C-H Out-of-plane Bending 700 - 900 Strong

Rationale behind Predictions: The predicted frequencies are based on established correlation

tables and data from similar aromatic aldehydes and nitro compounds.[7][8] The presence of

both a hydroxyl and a carbonyl group may lead to some broadening and shifting of the

respective bands due to potential intermolecular hydrogen bonding.
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Experimental Protocol: FTIR Spectroscopy (ATR
Method)
The Attenuated Total Reflectance (ATR) method is a convenient and common technique for

obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Clean ATR crystal Record background spectrum Place small amount of solid sample on crystal Apply pressure to ensure good contact Record sample spectrum Clean crystal

Click to download full resolution via product page

Caption: A streamlined workflow for ATR-FTIR analysis.

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed

to stabilize.

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and

acquire a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from the atmosphere (e.g., CO₂ and water vapor).[9]

Sample Application: Place a small amount of the solid 3-Hydroxy-5-nitrobenzaldehyde
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Collect the spectrum over the desired range (typically

4000-400 cm⁻¹).[9]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing

for the determination of the molecular weight and elemental composition of a compound.

Electron Ionization (EI) is a common technique for volatile organic compounds.
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Predicted Mass Spectrum (Electron Ionization)
The mass spectrum of 3-Hydroxy-5-nitrobenzaldehyde is expected to show a prominent

molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight.[2] The

fragmentation pattern will be influenced by the functional groups present.

Table 4: Predicted Key Mass Spectral Fragments

m/z Proposed Fragment

167 [M]⁺ (Molecular Ion)

166 [M-H]⁺

137 [M-NO]⁺

121 [M-NO₂]⁺

93 [C₆H₅O]⁺

65 [C₅H₅]⁺

Rationale behind Predictions: Aromatic compounds often exhibit a stable molecular ion.[10]

Common fragmentation pathways for nitroaromatics include the loss of NO and NO₂. The loss

of the aldehyde group (CHO) is also a possibility.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Acquiring a mass spectrum via EI-MS typically involves introducing the sample into the ion

source where it is vaporized and bombarded with electrons.

Workflow for EI-MS Analysis

Introduce sample into the ion source (e.g., via direct insertion probe or GC) Vaporize the sample Bombard with high-energy electrons (~70 eV) Ions are accelerated and separated by the mass analyzer Ions are detected Generate mass spectrum

Click to download full resolution via product page
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Caption: A general workflow for EI-MS analysis.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[11]

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The conjugated π-system of the aromatic ring, along with the chromophoric aldehyde and nitro

groups, will result in characteristic absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Transition Predicted λₘₐₓ (nm)

π → π ~250 - 270

n → π ~330 - 350

Rationale behind Predictions: The π → π* transitions of the aromatic system are typically

observed in the 250-270 nm range.[13][14] The n → π* transition, associated with the non-

bonding electrons of the oxygen atoms in the aldehyde and nitro groups, is expected at a

longer wavelength with lower intensity.[15] The exact positions and intensities of these bands

will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
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Acquiring a UV-Vis spectrum involves measuring the absorbance of a dilute solution of the

compound over a range of wavelengths.

Workflow for UV-Vis Analysis

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) Fill a quartz cuvette with the sample solution

Place cuvettes in the spectrophotometer

Fill a reference cuvette with the pure solvent

Scan over the desired wavelength range (e.g., 200-400 nm) Record the absorbance spectrum

Click to download full resolution via product page

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Sample Preparation: Prepare a dilute solution of 3-Hydroxy-5-nitrobenzaldehyde in a UV-

transparent solvent such as ethanol or methanol. The concentration should be adjusted to

yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).[16]

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with

the sample solution and a matched cuvette with the pure solvent to serve as a reference.

Data Acquisition: Place the cuvettes in the instrument and scan over the desired wavelength

range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the

solvent.[16]

Safety and Handling
3-Hydroxy-5-nitrobenzaldehyde should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the

Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[17] In

case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1337175?utm_src=pdf-body-img
https://www.benchchem.com/product/b1337175?utm_src=pdf-body
https://digitalcommons.calpoly.edu/cgi/viewcontent.cgi?article=1539&context=star
https://digitalcommons.calpoly.edu/cgi/viewcontent.cgi?article=1539&context=star
https://www.benchchem.com/product/b1337175?utm_src=pdf-body
https://www.chemicalbook.com/msds/3-hydroxy-5-nitrobenzaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Hydroxy-5-nitrobenzaldehyde and the experimental protocols required to obtain them.

By combining predictive analysis based on established chemical principles with detailed,

practical methodologies, this document serves as an essential resource for researchers in the

fields of synthetic chemistry, drug discovery, and materials science. The accurate

characterization of this molecule is the first step towards unlocking its full potential in a wide

range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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